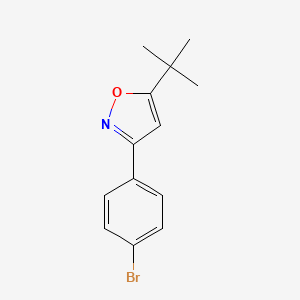

3-(4-Bromophenyl)-5-tert-butylisoxazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-13(2,3)12-8-11(15-16-12)9-4-6-10(14)7-5-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNKRJHXZIYIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Nitrile Oxide with Alkynyl Bromide

A prominent method involves isolating the nitrile oxide intermediate prior to cycloaddition with an alkynyl bromide bearing the 4-bromophenyl substituent. This approach was detailed in a study focusing on trisubstituted isoxazoles, where:

- Nitrile oxide (generated from appropriate oxime precursors) is reacted with 4-bromophenyl-substituted alkynyl bromide.

- The reaction yields a mixture of regioisomers, typically favoring 5-bromo and 4-bromo isoxazole isomers.

- The desired 3-(4-bromophenyl)-5-tert-butylisoxazole can be obtained by isolating the correct regioisomer and further functionalization if necessary.

Condensation of Pivaloylacetonitrile with Hydroxylamine Hydrochloride

For introducing the tert-butyl group at the 5-position, pivaloylacetonitrile (which contains the tert-butyl moiety) is condensed with hydroxylamine hydrochloride under alkaline conditions. This reaction proceeds as follows:

- Pivaloylacetonitrile reacts with hydroxylamine hydrochloride in alkaline aqueous sodium hydroxide solution at 50 °C.

- The reaction time is typically around 10 hours at pH 10–11, followed by acidification to pH 4–5 and continued heating for 3 hours.

- This process yields 5-tert-butylisoxazol-3-amine or its positional isomer with good yields (around 77–88%).

This intermediate can then be further functionalized to attach the 4-bromophenyl group at the 3-position.

Palladium-Mediated Cross-Coupling for Late-Stage Functionalization

To introduce the 4-bromophenyl substituent at the 3-position, palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling can be employed on a 5-tert-butylisoxazole core bearing a suitable leaving group (e.g., bromide or triflate) at the 3-position:

- A 5-tert-butylisoxazole intermediate with a halide at the 3-position is reacted with 4-bromophenyl boronic acid or equivalent coupling partner.

- The reaction proceeds under palladium catalysis to form the this compound efficiently.

- This strategy allows modular synthesis and late-stage diversification.

Summary Table of Preparation Methods

| Step | Starting Materials | Reaction Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pivaloylacetonitrile + Hydroxylamine HCl | Alkaline aqueous NaOH, 50 °C, 10 h + acidification pH 4–5, 3 h | 5-tert-butylisoxazol-3-amine | 77–88 | Introduces tert-butyl group at 5-position |

| 2 | Nitrile oxide + 4-bromophenyl alkynyl bromide | Cycloaddition, isolation of regioisomers | 3-(4-bromophenyl)-5-bromo or 4-bromo isoxazole | Quantitative (mixture) | Regioselective cycloaddition step |

| 3 | 5-tert-butylisoxazole halide + 4-bromophenyl boronic acid | Pd-catalyzed cross-coupling (Suzuki) | This compound | High | Late-stage functionalization |

Research Findings and Observations

Regioselectivity: The cycloaddition step can yield mixtures of regioisomers (5-bromo and 4-bromo isoxazoles), requiring careful separation and characterization by NMR techniques such as 2D HMBC to confirm substitution patterns.

Yields: Condensation of pivaloylacetonitrile with hydroxylamine hydrochloride to form tert-butyl-substituted isoxazoles proceeds with good yields (around 77–88%), indicating a reliable synthetic step.

Functional Group Compatibility: The use of palladium-mediated cross-coupling allows the introduction of the 4-bromophenyl substituent under mild conditions, preserving the integrity of the tert-butyl group and the isoxazole core.

Synthetic Flexibility: The modular approach combining nitrile oxide cycloaddition and cross-coupling chemistry facilitates the synthesis of diverse isoxazole derivatives with varied substitution patterns for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-tert-butylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The isoxazole ring can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form reduced isoxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted isoxazoles with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include oxidized derivatives of the isoxazole ring.

Reduction Reactions: Products include reduced forms of the isoxazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting inflammatory and cancerous processes.

- Anticancer Activity : Research indicates that isoxazole derivatives, including 3-(4-Bromophenyl)-5-tert-butylisoxazole, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures could inhibit tumor cell growth without adversely affecting immune function, which is crucial for developing safer cancer therapies .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism often involves the inhibition of specific enzymes or pathways associated with inflammatory responses.

Materials Science

In materials science, this compound is being investigated for its unique electronic and optical properties.

- Novel Materials Development : The compound's structure allows it to be integrated into materials that require specific electronic characteristics. Its potential use in creating advanced materials for electronic devices or sensors is an area of ongoing research.

Biological Studies

The compound also plays a role in biological research, particularly as a probe in biochemical assays.

- Enzyme Interaction Studies : It is utilized to study enzyme activity and protein interactions. The isoxazole ring can interact with active sites on enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

- Biological Activity : Compounds derived from isoxazoles have shown significant biological activity, including antimicrobial and anticancer effects. The presence of functional groups like bromine enhances their interaction with biological targets.

Industrial Applications

This compound is also relevant in industrial chemistry.

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of various specialty chemicals used across different industries. Its versatility allows for modifications that can lead to diverse derivatives suited for specific applications.

Data Table: Summary of Applications

Case Studies

- Antitumor Activity Study : A study focused on the synthesis of isoxazole derivatives, including this compound, revealed that these compounds could inhibit the growth of multiple cancer cell lines while sparing normal immune cells from toxicity. This finding suggests a promising avenue for developing new cancer therapies that minimize side effects associated with traditional treatments .

- Enzyme Inhibition Research : Another significant study utilized this compound to investigate its role as an enzyme inhibitor. The results indicated that the compound effectively binds to target enzymes, altering their activity and providing a basis for designing more effective inhibitors in drug development .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-tert-butylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Bromophenyl vs. Other Aryl Groups

- The trifluoromethoxy group also improves metabolic stability compared to tert-butyl .

- 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid : The methyl group at position 3 and carboxylic acid at position 4 reduce lipophilicity (logP ~1.2) compared to the tert-butyl analog (estimated logP ~3.5), impacting membrane permeability .

tert-Butyl vs. Smaller Alkyl Groups

- 3-Amino-5-tert-butylisoxazole: The amino group at position 3 increases polarity, while the tert-butyl group maintains steric bulk. This compound exhibits higher solubility in polar solvents compared to 3-(4-bromophenyl)-5-tert-butylisoxazole .

- 3-Methyl-5-phenylisoxazole-4-carboxylic acid : The absence of bromine and tert-butyl groups reduces molecular weight (MW = 217.2 g/mol) and steric hindrance, favoring different synthetic applications .

Physical and Structural Properties

- Crystallography : The tert-butyl group in this compound likely induces a twisted molecular conformation, as seen in related compounds like 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, where substituents dictate packing efficiency .

- Thermal Stability : tert-butyl groups generally enhance thermal stability, as evidenced by the decomposition temperature of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole (>200°C) .

Biological Activity

3-(4-Bromophenyl)-5-tert-butylisoxazole is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring substituted with a bromophenyl group and a tert-butyl group. Its chemical structure is represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 270.13 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to apoptosis and cell survival.

- Antioxidant Activity : The presence of the tert-butyl group enhances its capacity to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibited the growth of several cancer cell lines, including breast cancer and leukemia cells, by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell membranes .

Case Studies

- Study on Cancer Cell Lines : In a controlled experiment, varying concentrations of this compound were applied to MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values determined at approximately 15 µM for MCF-7 cells and 10 µM for HL-60 cells .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups .

Data Table: Biological Activities Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces cytokine production | |

| Antimicrobial | Disrupts bacterial membranes |

Research Applications

Given its promising biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.

- Biochemical Research : To study the mechanisms underlying cancer progression and inflammation.

- Pharmaceutical Industry : As a candidate for formulation in therapeutic agents targeting specific diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.